SIS3

概要

説明

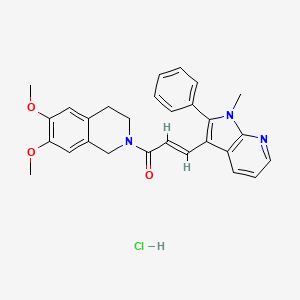

Sis3 HCl is a hydrochloride resulting from the reaction of this compound free base with 1 mol eq. of hydrogen chloride . It has a role as a Smad3 inhibitor . It contains a this compound free base (1+) .

Molecular Structure Analysis

The molecular formula of this compound HCl is C28H28ClN3O3 . The IUPAC name is (E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride . The molecular weight is 490.0 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound HCl include a molecular formula of C28H28ClN3O3 and a molecular weight of 490.0 g/mol . The compound is a hydrochloride resulting from the reaction of this compound free base with 1 mol eq. of hydrogen chloride .科学的研究の応用

がん治療:多剤耐性を克服する

SIS3: は、がん細胞株においてABCB1 および ABCG2 を介した多剤耐性を逆転させる上で重要な役割を果たすSmad3の強力な阻害剤として同定されています 。これは、薬剤耐性を克服することががん化学療法における大きな課題であるため、特に重要です。 This compound は、薬剤誘導アポトーシスを強化し、多剤耐性がん細胞を非毒性濃度で化学療法薬に再感作するため、がん治療の有効性を向上させるための有望な方法を提供します .

TGF-β シグナル伝達経路の阻害

This compound は、TGF-β シグナル伝達経路の重要な仲介因子であるSmad3の選択的阻害剤として機能します 。Smad3 のリン酸化を抑制することにより、this compound は TGF-β およびアクチビンシグナル伝達を効果的に阻害します。 これは、MAPK、ERK、PI3K などの他の経路とは独立しており、TGF-β シグナル伝達に関与する疾患におけるその特異性と潜在的な応用を強調しています .

作用機序

Target of Action

SIS3, also known as this compound HCl or this compound hydrochloride, is a potent and selective inhibitor of Smad3 . Smad3 is a protein that plays a crucial role in transmitting signals from receptors of the transforming growth factor-beta (TGF-β) family to the cell nucleus .

Mode of Action

This compound functions by inhibiting the phosphorylation of Smad3 . This inhibition disrupts the interaction of Smad3 with Smad4, another protein in the TGF-β signaling pathway . By doing so, this compound attenuates the TGF-β1-induced extracellular matrix expression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TGF-β/Smad3 signaling pathway . This pathway plays a significant role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . This compound’s inhibition of Smad3 disrupts this pathway, leading to changes in these cellular processes .

Pharmacokinetics

The pharmacokinetics of a drug, including its adme properties, play a crucial role in its bioavailability and overall therapeutic effect

Safety and Hazards

将来の方向性

Sis3 HCl has been shown to have potential therapeutic applications. For example, it has been found to significantly promote osteoblast viability and differentiation via the TGF-β/Smad signaling pathway, thereby promoting bone formation and preventing osteoporosis . This suggests that this compound HCl may serve as a promising treatment for chronic obstructive sialadenitis .

特性

IUPAC Name |

(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3.ClH/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31;/h4-12,14,16-17H,13,15,18H2,1-3H3;1H/b12-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKIEBFIMCSCBB-CALJPSDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,6R,10R,12R,19R,20S,21R)-21-(Dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione](/img/structure/B1680901.png)

![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)

![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)

![2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1680917.png)